1,300-Fold Superior Antiproliferative Potency Relative to the Core Phenoxazinone Scaffold (3H-Phenoxazin-3-one)
5H-Pyrido[3,2-a]phenoxazin-5-one (compound 5) exhibited a median IC50 of 0.01 μM across five human neoplastic cell lines (CCRF-CEM, CCRF-SB, MT-4, HeLa, Hep-2), whereas the unsubstituted phenoxazinone core, 3H-phenoxazin-3-one (compound 4), showed a median IC50 of 13 μM under identical conditions [1]. This represents a 1,300-fold potency advantage.
| Evidence Dimension | Antiproliferative potency (median IC50 across five human tumor cell lines) |
|---|---|
| Target Compound Data | Median IC50 = 0.01 μM |
| Comparator Or Baseline | 3H-Phenoxazin-3-one (compound 4): median IC50 = 13 μM |
| Quantified Difference | 1,300-fold lower IC50 (higher potency) for 5H-pyrido[3,2-a]phenoxazin-5-one |
| Conditions | MTT assay; cell lines: CCRF-CEM (T-ALL), CCRF-SB (B-ALL), MT-4 (HTLV-1+ CD4+), HeLa (cervix carcinoma), Hep-2 (larynx carcinoma); incubation allowing ≥3 rounds of multiplication |
Why This Matters
Procuring the pyridophenoxazinone scaffold rather than a generic phenoxazinone ensures that DNA-intercalation experiments achieve biologically meaningful potency in the submicromolar range, preventing false negatives in anticancer screening cascades.
- [1] Bolognese A, Correale G, Manfra M, et al. Antitumor agents. 1. Synthesis, biological evaluation, and molecular modeling of 5H-pyrido[3,2-a]phenoxazin-5-one, a compound with potent antiproliferative activity. J Med Chem. 2002;45(24):5205-5216. doi:10.1021/jm020913z (Table 3) View Source
